Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate
Description
Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate is a halogenated benzoate ester characterized by a difluoromethoxy group at the para position and chlorine atoms at the ortho positions of the benzene ring. This compound belongs to the class of substituted benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)8-6(11)3-5(4-7(8)12)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDKGEAHNNZMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,6-dichloro-4-(difluoromethoxy)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Substituent Effects on Molecular Packing and Stability
- Ethyl 2-((2,6-Dichloro-4-(Cyanomethyl)Phenyl)Amino)Benzoate (CAS: N/A, ): This analog replaces the difluoromethoxy group with a cyanomethyl-substituted aniline moiety. The amino linkage and cyanomethyl group introduce hydrogen-bonding capabilities (N–H···O interactions) and polar nitrile groups, influencing crystal packing . Key Difference: The target compound’s difluoromethoxy group lacks hydrogen-bond donors, leading to weaker intermolecular forces but increased hydrophobicity.
- Ethyl 4-Amino-2,6-Difluorobenzoate (CAS 191469-36-0, ): The para-amino group is electron-donating, contrasting with the electron-withdrawing difluoromethoxy group. This substitution likely increases solubility in polar solvents and alters reactivity in nucleophilic reactions .
Functional Group Impact on Physicochemical Properties
*Calculated based on molecular formulas.
Research Findings and Limitations
- Crystallographic Insights: Studies on diphenylamine derivatives () highlight the role of substituents in molecular packing. The target compound’s lack of hydrogen-bond donors may result in less dense crystal structures compared to amino-substituted analogs .
- Data Gaps : Direct experimental data on the target compound’s solubility, melting point, and toxicity are absent in the provided evidence. Inferences rely on substituent chemistry principles.
Biological Activity
Ethyl 2,6-dichloro-4-(difluoromethoxy)benzoate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and difluoromethoxy groups, influences its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2F2O3, and it has a molecular weight of approximately 285.08 g/mol. The compound features:
- Chlorine Atoms : Two chlorine atoms positioned at the 2 and 6 positions on the benzene ring.
- Difluoromethoxy Group : This group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
- Ester Functional Group : The ester can be hydrolyzed to release the active benzoic acid derivative, which can interact with biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Binding Affinity : The difluoromethoxy group increases the compound's binding affinity to various enzymes and receptors due to enhanced lipophilicity and potential for halogen bonding .
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, which could be beneficial in drug development . This action may lead to reduced enzymatic activity in certain biological pathways.
- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid, which may also have distinct biological activities .
Biological Activities
This compound has been investigated for various biological activities:
- Antitumor Activity : Some studies have indicated that compounds with similar structures exhibit significant antitumor effects. For example, derivatives with halogenated groups have shown promising results against different cancer cell lines .
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| This compound | TBD | TBD |
| Similar Halogenated Compound | 3.9 | A375, WM3248 |
- Anti-inflammatory Potential : Research suggests that compounds with halogenated benzoates can modulate inflammatory responses, making them candidates for anti-inflammatory drug development .
Case Studies and Research Findings
- Anticancer Studies : A recent study focused on the synthesis of various benzoate derivatives, including this compound. The results indicated that these compounds exhibited notable cytotoxicity against specific cancer cell lines. Further investigation into their mechanism revealed that they might induce apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound interacts effectively with specific enzymes involved in metabolic pathways. This interaction was characterized by measuring changes in enzyme activity upon exposure to the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
